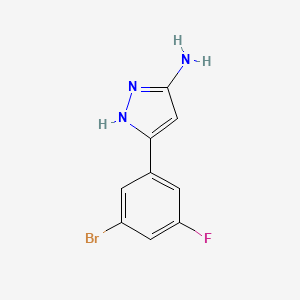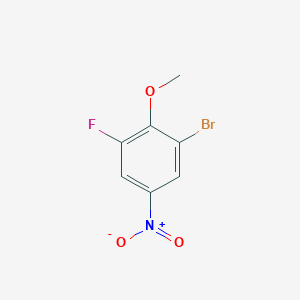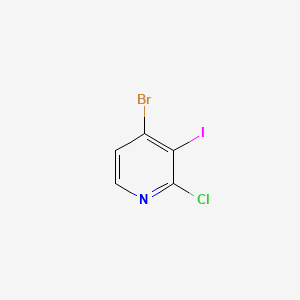
5-(3-bromo-5-fluorophenyl)-1H-pyrazol-3-amine
Overview
Description
5-(3-Bromo-5-fluorophenyl)-1H-pyrazol-3-amine is a chemical compound characterized by its bromo and fluoro-substituted phenyl ring attached to a pyrazol-3-amine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-bromo-5-fluorophenyl)-1H-pyrazol-3-amine typically involves the following steps:
Bromination and Fluorination: The starting material, phenol, undergoes bromination and fluorination to introduce the bromo and fluoro groups at the 3 and 5 positions of the phenyl ring, respectively.
Formation of Pyrazol-3-amine: The bromo-fluoro-substituted phenyl ring is then reacted with hydrazine to form the pyrazol-3-amine core.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reagent concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 5-(3-Bromo-5-fluorophenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can yield phenolic derivatives.
Reduction Products: Reduction can produce amines or other reduced forms.
Substitution Products: Substitution reactions can lead to the formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of bromo and fluoro-substituted phenyl rings with biological targets. Medicine: The compound has potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting various diseases. Industry: It is utilized in the production of advanced materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 5-(3-bromo-5-fluorophenyl)-1H-pyrazol-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. The bromo and fluoro groups enhance the compound's binding affinity to receptors and enzymes, leading to its biological activity. The pyrazol-3-amine core plays a crucial role in its mechanism of action, influencing its pharmacological properties.
Comparison with Similar Compounds
5-(3-Chloro-5-fluorophenyl)-1H-pyrazol-3-amine: Similar structure with a chloro group instead of bromo.
5-(3-Bromo-4-fluorophenyl)-1H-pyrazol-3-amine: Similar structure with a different position of the fluoro group.
5-(3-Bromo-5-methoxyphenyl)-1H-pyrazol-3-amine: Similar structure with a methoxy group instead of fluoro.
Uniqueness: 5-(3-Bromo-5-fluorophenyl)-1H-pyrazol-3-amine stands out due to its unique combination of bromo and fluoro substituents, which confer distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
5-(3-bromo-5-fluorophenyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN3/c10-6-1-5(2-7(11)3-6)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPGZIFYKJEXFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C2=CC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8-Benzyl-2,4-dioxo-1,3,8-triaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B1519482.png)
![N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide hydrochloride](/img/structure/B1519484.png)
![Benzyl 4-[5-chloro-1-(2-ethoxy-2-oxoethyl)-6-oxo-1,6-dihydro-4-pyridazinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1519485.png)


![2-[2-(aminomethyl)phenoxy]-N-(oxolan-2-ylmethyl)acetamide hydrochloride](/img/structure/B1519491.png)
![[4-(Cyclopentyloxy)-3-methoxyphenyl]methanamine hydrochloride](/img/structure/B1519492.png)
![4-(3,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1519497.png)

amine hydrochloride](/img/structure/B1519499.png)
![2-[4-(Aminomethyl)-2-methoxyphenoxy]acetamide hydrochloride](/img/structure/B1519501.png)
![{4-[2-(Dimethylamino)ethoxy]-3-methoxyphenyl}methanamine dihydrochloride](/img/structure/B1519502.png)
![5-amino-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1519503.png)

